
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyridazine ring. One common approach is the cyclization of 1,4-diketones with hydrazine to form the pyridazine core, followed by subsequent functionalization to introduce the pyrrolidine and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrrolidines and carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. It may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: In medicine, this compound could be explored for its potential therapeutic effects. Its ability to modulate biological pathways may make it useful in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar reactivity and biological activity.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are known for their diverse applications in organic synthesis and drug discovery.
Carboxylic acid derivatives: These compounds include a carboxylic acid group and are commonly used in various chemical reactions and industrial processes.
Uniqueness: 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid stands out due to its combination of the pyridazine, pyrrolidine, and carboxylic acid functionalities, which provide it with unique chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(10(16)17)3-5-14(7-11)9(15)8-2-4-12-13-6-8/h2,4,6H,3,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHNFLTXIDFMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CN=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
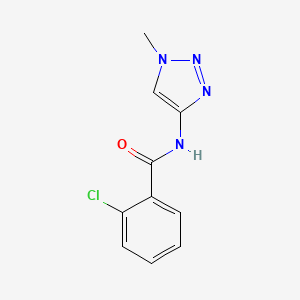
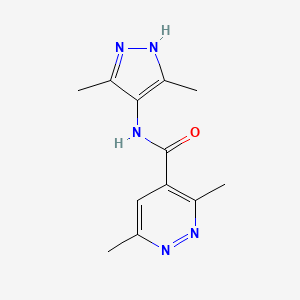
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
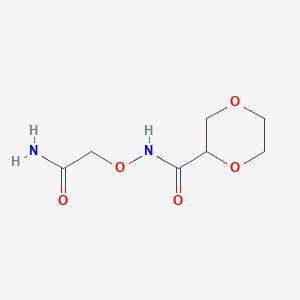
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)
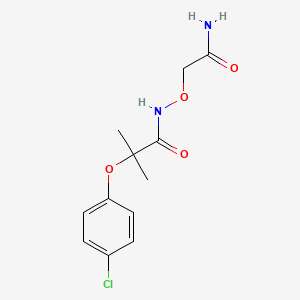
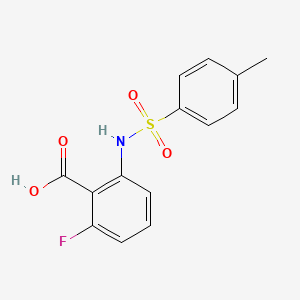
![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)

![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
